molecular formula C18H40IO2PSi B14376702 CID 78067260

CID 78067260

Katalognummer: B14376702
Molekulargewicht: 474.5 g/mol
InChI-Schlüssel: AZAMYSRKZPGBSF-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Compound “CID 78067260” is a chemical entity registered in the PubChem database It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of “CID 78067260” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of “this compound” may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and minimize impurities, ensuring that the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions: “CID 78067260” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: The reactions involving “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound is used as a reagent in organic synthesis, enabling the formation of complex molecules and materials.

    Biology: Researchers investigate the compound’s biological activity, including its interactions with enzymes and receptors.

    Medicine: “CID 78067260” is explored for its potential therapeutic effects, including its ability to modulate specific biological pathways.

    Industry: The compound is utilized in the development of new materials and products, contributing to advancements in technology and manufacturing.

Wirkmechanismus

The mechanism of action of “CID 78067260” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding the molecular mechanisms underlying these interactions is crucial for developing new applications and therapies.

Vergleich Mit ähnlichen Verbindungen

“CID 78067260” can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups may include “CID 12345678” and “CID 87654321.”

    Uniqueness: “this compound” stands out due to its specific chemical properties and potential applications. Its unique structure allows for distinct interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C18H40IO2PSi

Molekulargewicht

474.5 g/mol

InChI

InChI=1S/C18H40O2PSi.HI/c1-6-9-13-21(14-10-7-2,15-11-8-3)16-12-17-22-18(19-4)20-5;/h18H,6-17H2,1-5H3;1H/q+1;/p-1

InChI-Schlüssel

AZAMYSRKZPGBSF-UHFFFAOYSA-M

Kanonische SMILES

CCCC[P+](CCCC)(CCCC)CCC[Si]C(OC)OC.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.